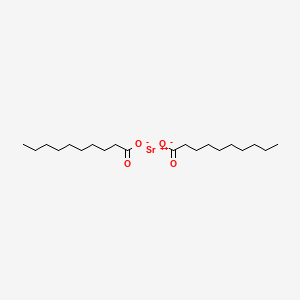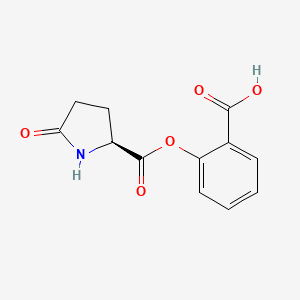
o-Carboxyphenyl 5-oxo-L-prolinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
o-Carboxyphenyl 5-oxo-L-prolinate: is a chemical compound with the molecular formula C12H11NO5. It is a derivative of 5-oxo-L-proline, which is an optically active form of 5-oxoproline having L-configuration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of o-Carboxyphenyl 5-oxo-L-prolinate typically involves the reaction of 5-oxo-L-proline with o-carboxyphenyl reagents under specific conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents and catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar principles to laboratory-scale synthesis, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: o-Carboxyphenyl 5-oxo-L-prolinate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into other reduced forms.
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylated products, while reduction may produce various reduced derivatives of the compound.
Applications De Recherche Scientifique
Chemistry: In chemistry, o-Carboxyphenyl 5-oxo-L-prolinate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.
Biology: In biological research, this compound is studied for its potential role in metabolic pathways and its interactions with biological molecules. It may serve as a model compound for studying enzyme-substrate interactions.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its derivatives may have pharmacological properties that could be useful in drug development.
Industry: In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial processes .
Mécanisme D'action
The mechanism of action of o-Carboxyphenyl 5-oxo-L-prolinate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for certain enzymes, leading to the formation of products that participate in various biochemical pathways. The exact molecular targets and pathways involved depend on the specific context in which the compound is used .
Comparaison Avec Des Composés Similaires
5-oxo-L-proline: A precursor to o-Carboxyphenyl 5-oxo-L-prolinate, with similar chemical properties but lacking the carboxyphenyl group.
L-proline: A related amino acid that serves as a building block for proteins and has different chemical reactivity.
Pyroglutamylvaline: A derivative of 5-oxo-L-proline with additional functional groups that confer different properties.
Uniqueness: this compound is unique due to the presence of both the carboxyphenyl and 5-oxo-L-proline moieties in its structure
Propriétés
Numéro CAS |
85153-77-1 |
|---|---|
Formule moléculaire |
C12H11NO5 |
Poids moléculaire |
249.22 g/mol |
Nom IUPAC |
2-[(2S)-5-oxopyrrolidine-2-carbonyl]oxybenzoic acid |
InChI |
InChI=1S/C12H11NO5/c14-10-6-5-8(13-10)12(17)18-9-4-2-1-3-7(9)11(15)16/h1-4,8H,5-6H2,(H,13,14)(H,15,16)/t8-/m0/s1 |
Clé InChI |
QIVGHCRIRZKFKJ-QMMMGPOBSA-N |
SMILES isomérique |
C1CC(=O)N[C@@H]1C(=O)OC2=CC=CC=C2C(=O)O |
SMILES canonique |
C1CC(=O)NC1C(=O)OC2=CC=CC=C2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-methylsulfanyl-2H-triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B12645819.png)


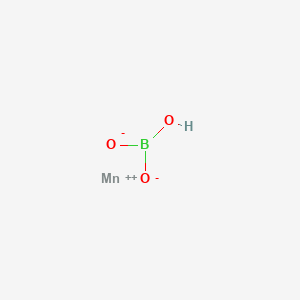
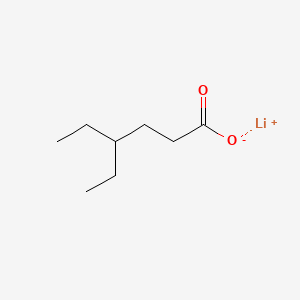

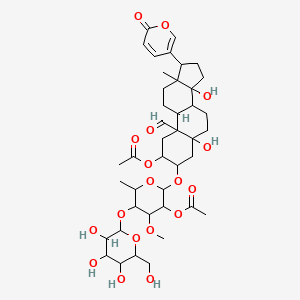
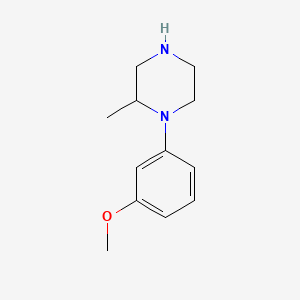

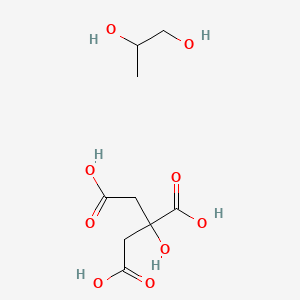
![2-chloro-N-(2-chloroethyl)-N-[(4-methoxyphenyl)methyl]ethanamine;hydrochloride](/img/structure/B12645892.png)
